
Alphitonine
Vue d'ensemble
Description
L'alphitonine est un composé flavonoïde qui a été identifié dans le bois de Larix leptolepis . C'est également un intermédiaire métabolique formé lors du catabolisme de la quercétine par la bactérie intestinale humaine Eubacterium ramulus . Les flavonoïdes, y compris l'this compound, sont des composés polyphénoliques dérivés des plantes et sont connus pour leurs diverses propriétés bioactives, telles que les effets antioxydants, anti-inflammatoires et cardioprotecteurs .
Applications De Recherche Scientifique
Alphitonin has several scientific research applications across various fields:
Mécanisme D'action
Target of Action
Alphitonin is a flavonoid that has been found in L. leptolepis wood . It is also a metabolic intermediate that is formed during the catabolism of quercetin by the human gut bacteria E. ramulus It is known to be involved in the metabolism of quercetin, a flavonoid with various health benefits .
Mode of Action
It is known to be a metabolic intermediate in the catabolism of quercetin . The chalcone isomerase (CHI) from the gut bacterium Eubacterium ramulus is known to convert (+)-taxifolin, a flavanonol, into Alphitonin .
Biochemical Pathways
Alphitonin is involved in the catabolism of quercetin . In the B. uniformis culture, kaempferol is synthesized through dehydroxylation of quercetin, which can be catabolized into Alphitonin by L. rhamnosus . This suggests that Alphitonin plays a role in the metabolic pathways of flavonoids in the human gut microbiota.
Pharmacokinetics
ramulus . This suggests that Alphitonin may be produced and metabolized in the gut.
Result of Action
It is known to be a metabolic intermediate in the catabolism of quercetin . Quercetin is a flavonoid with various health benefits, including antioxidant, anti-inflammatory, and antitumor properties . Therefore, Alphitonin, as a product of quercetin metabolism, may contribute to these effects.
Action Environment
The action of Alphitonin is influenced by the environment in the human gut, where it is produced and metabolized . The gut microbiota, particularly the bacteria E. ramulus and L. rhamnosus, play a crucial role in the production of Alphitonin . Alphitonin has been observed to be highly unstable in the culture medium, suggesting that its action, efficacy, and stability may be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . Alphitonin interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form alphitonin . Additionally, alphitonin has been shown to have antioxidant properties, being more active than quercetin .
Cellular Effects
Alphitonin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, alphitonin did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, alphitonin-4-O-β-D-glucopyranoside, a derivative of alphitonin, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .
Molecular Mechanism
At the molecular level, alphitonin exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to alphitonin via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of alphitonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of alphitonin over time have been studied. Alphitonin is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of alphitonin on cellular function in vitro or in vivo are limited.
Metabolic Pathways
Alphitonin is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. Alphitonin’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, alphitonin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments
Subcellular Localization
Alphitonin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, alphitonin may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact alphitonin’s activity and function within the cell.
Méthodes De Préparation
L'alphitonine peut être synthétisée par transformation enzymatique de la taxifoline. La chalcone isomérase bactérienne d'Eubacterium ramulus catalyse la contraction cyclique intramoléculaire de la taxifoline pour former l'this compound . Ce processus peut être optimisé par biosynthèse hétérologue dans des usines bactériennes telles que Streptomyces albidoflavus et Escherichia coli . La production implique la culture de la souche S. albidoflavus UO-FLAV-004-ALPH et l'extraction d'échantillons avec des solvants organiques acidifiés, suivie d'une analyse par chromatographie liquide haute performance et spectrométrie de masse à ionisation par électronébulisation à haute résolution .
Analyse Des Réactions Chimiques
L'alphitonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La transformation enzymatique de la taxifoline en this compound implique une addition de Michael inversée catalysée par la chalcone isomérase . Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et divers solvants organiques pour l'extraction et la purification . Les principaux produits formés à partir de ces réactions comprennent l'this compound et d'autres dérivés flavonoïdes .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique dans divers domaines :
Mécanisme d'action
Le mécanisme d'action de l'this compound implique sa transformation à partir de la taxifoline par l'activité catalytique de la chalcone isomérase. L'enzyme médié la réaction acido-basique stéréospécifique en arrachant un proton de l'échafaudage flavonoïde, conduisant à la formation d'this compound . Les cibles moléculaires et les voies impliquées comprennent le microbiote intestinal et les voies enzymatiques responsables du catabolisme des flavonoïdes .
Comparaison Avec Des Composés Similaires
L'alphitonine est similaire à d'autres flavonoïdes tels que la taxifoline, l'aromadendrine et la maesopsine. elle est unique par sa formation par transformation enzymatique spécifique de la taxifoline par Eubacterium ramulus . D'autres composés similaires comprennent la quercétine, la lutéoline et la naringénine, qui sont également des flavonoïdes aux propriétés bioactives diverses .
Propriétés
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLACNNZBMRRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one](/img/structure/B1252149.png)
![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)
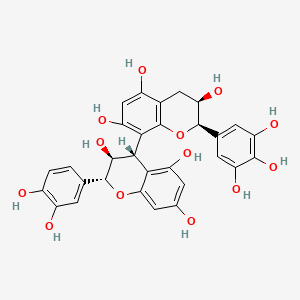
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)
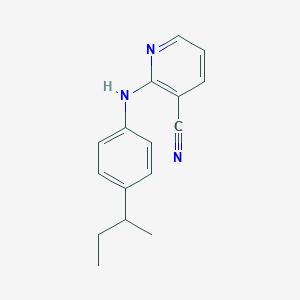
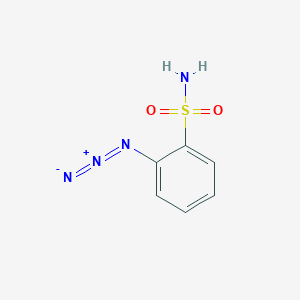
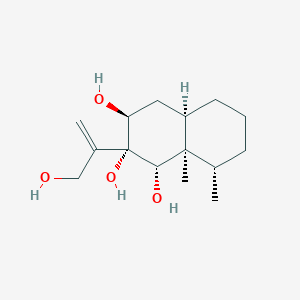
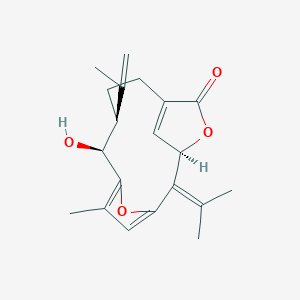
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)
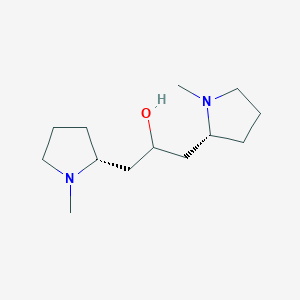
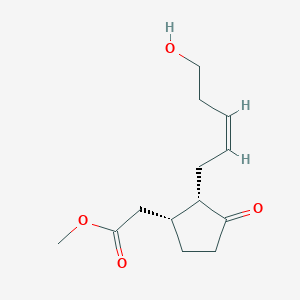
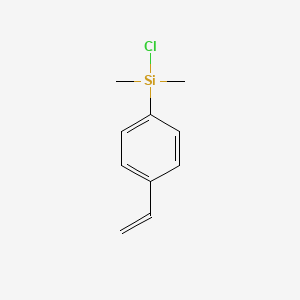
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
